8-Methoxynaphtho[2,3-b]thiophene-4,9-dione
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Overview
Description
8-Methoxynaphtho[2,3-b]thiophene-4,9-dione is a complex organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 8-Methoxynaphtho[2,3-b]thiophene-4,9-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the process may require specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product .
Chemical Reactions Analysis
8-Methoxynaphtho[2,3-b]thiophene-4,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with others, often using reagents like halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.
Scientific Research Applications
8-Methoxynaphtho[2,3-b]thiophene-4,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential in inhibiting certain biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 8-Methoxynaphtho[2,3-b]thiophene-4,9-dione involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to induce oxidative stress and ferroptosis, leading to cell death. It also inhibits the MAPK signaling pathway, which is crucial for cell proliferation and survival. These combined effects make it a promising candidate for anti-cancer therapies .
Comparison with Similar Compounds
8-Methoxynaphtho[2,3-b]thiophene-4,9-dione can be compared with other naphthoquinone derivatives:
8-Hydroxy-2-(2-thienylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione: This compound also exhibits anti-cancer properties but differs in its specific molecular interactions and efficacy.
Naphtho[2,3-c]thiophene-4,9-dione: Used in photovoltaic applications, this compound has different structural modifications that enhance its performance in solar cells.
8-Halo-substituted naphtho[2,3-b]thiophene-4,9-diones: These compounds are studied for their redox-active properties and potential in treating hyperproliferative disorders.
Properties
CAS No. |
163459-39-0 |
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Molecular Formula |
C13H8O3S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
8-methoxybenzo[f][1]benzothiole-4,9-dione |
InChI |
InChI=1S/C13H8O3S/c1-16-9-4-2-3-7-10(9)12(15)13-8(11(7)14)5-6-17-13/h2-6H,1H3 |
InChI Key |
GPXMMGSLTKJRPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CS3 |
Origin of Product |
United States |
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